3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine
Overview
Description
3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine is a chemical compound that features a phenyl group attached to a propan-1-amine backbone, with a pyrrolidine ring substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine typically involves the following steps:
Starting Materials: Benzaldehyde, pyrrolidine, and nitroethane.
Step 1: Condensation of benzaldehyde with nitroethane to form β-nitrostyrene.
Step 2: Reduction of β-nitrostyrene to β-phenylpropan-1-amine.
Step 3: Alkylation of β-phenylpropan-1-amine with pyrrolidine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the amine group to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions at the amine group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of phenylpropanone or phenylpropanoic acid.
Reduction: Formation of N-alkylated derivatives.
Substitution: Formation of N-substituted amines or substituted phenyl derivatives.
Scientific Research Applications
3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the release and reuptake of neurotransmitters such as dopamine and serotonin, thereby affecting mood and cognitive functions. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine
- 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one
- 2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol
Uniqueness
3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine is unique due to its specific structural configuration, which imparts distinct pharmacological properties compared to its analogs. Its combination of a phenyl group, a pyrrolidine ring, and a propan-1-amine backbone makes it a versatile compound for various applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
3-phenyl-2-pyrrolidin-1-ylpropan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-11-13(15-8-4-5-9-15)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVFSFGUACRUIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CC2=CC=CC=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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